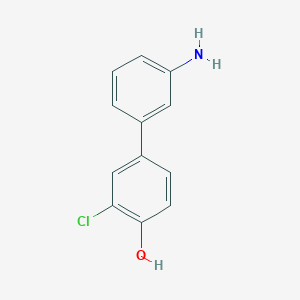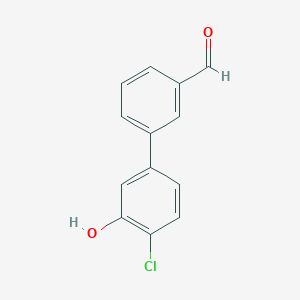
3-Chloro-5-(3-cyanophenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3-cyanophenyl)phenol, 95% (3-CPP) is a halogenated phenol compound that has a wide range of applications in scientific research. It is a derivative of phenol, which has been modified by the addition of a chlorine atom and a cyanophenyl group. 3-CPP has been found to have various biochemical and physiological effects, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-cyanophenyl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a probe for the detection of biological macromolecules, such as proteins, nucleic acids, and lipids. In pharmacology, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a model compound for the study of drug metabolism and pharmacokinetics. In medicinal chemistry, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a starting material for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-cyanophenyl)phenol, 95% is not fully understood. However, it is believed that the chlorine atom and the cyanophenyl group of 3-Chloro-5-(3-cyanophenyl)phenol, 95% interact with the target molecule, resulting in a conformational change that alters the activity of the molecule. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
3-Chloro-5-(3-cyanophenyl)phenol, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 3-Chloro-5-(3-cyanophenyl)phenol, 95% has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(3-cyanophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is relatively stable under normal laboratory conditions. In addition, 3-Chloro-5-(3-cyanophenyl)phenol, 95% can be easily synthesized and purified using standard laboratory techniques. However, 3-Chloro-5-(3-cyanophenyl)phenol, 95% is also limited in its applications due to its low solubility in water and its potential to form toxic byproducts.
Direcciones Futuras
The potential applications of 3-Chloro-5-(3-cyanophenyl)phenol, 95% are still being explored. Future research could focus on the development of new synthesis methods to improve the purity of 3-Chloro-5-(3-cyanophenyl)phenol, 95%, as well as the development of new methods to increase its solubility in water. In addition, further research could be conducted to explore the potential applications of 3-Chloro-5-(3-cyanophenyl)phenol, 95% in biochemistry, pharmacology, and medicinal chemistry. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Chloro-5-(3-cyanophenyl)phenol, 95%, as well as its mechanism of action.
Métodos De Síntesis
3-Chloro-5-(3-cyanophenyl)phenol, 95% can be synthesized through the reaction of 5-chloro-2-hydroxybenzaldehyde and 3-cyano-4-methoxybenzaldehyde. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol, to form a yellowish-green solution. The reaction is typically conducted at room temperature, and the product is purified by recrystallization. The purity of 3-Chloro-5-(3-cyanophenyl)phenol, 95% can be determined by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSHKIAAAUVLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685850 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-cyanophenyl)phenol | |
CAS RN |
1261960-75-1 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-chloro-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















